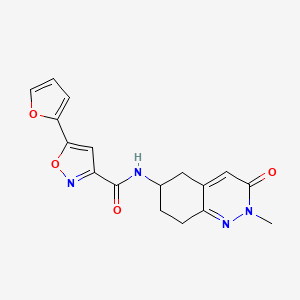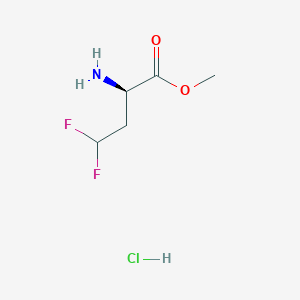![molecular formula C24H23N3O4S2 B2404132 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 476276-72-9](/img/structure/B2404132.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide, also known as BZML, is a synthetic compound that belongs to the benzamide class of molecules. BZML has gained attention due to its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Antimicrobial and Antifungal Properties
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide and its derivatives have shown significant antimicrobial and antifungal properties. Research indicates that some thiazole derivatives, which are structurally similar to this compound, exhibit potent activity against various bacterial and fungal strains. For instance, derivatives like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers demonstrate higher potency against pathogenic strains compared to reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Potential in Cancer Treatment
There is promising potential for the use of this compound in cancer treatment. Studies have shown that certain benzamide derivatives with thiazole components exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds have been compared favorably to reference drugs like etoposide in terms of their inhibitory effects on cancer cell growth (Ravinaik et al., 2021).
Role in Electrophysiological Activity
N-substituted benzamide derivatives, which include structures similar to this compound, have been studied for their electrophysiological activities. These compounds have shown potential as selective class III agents in cardiac electrophysiology. In vitro studies indicate that these compounds possess potency comparable to existing class III agents, suggesting their potential in treating arrhythmias (Morgan et al., 1990).
Applications in Supramolecular Chemistry
The structure of this compound lends itself to applications in supramolecular chemistry. Research on N-(thiazol-2-yl)benzamide derivatives has revealed their potential as supramolecular gelators. These compounds, with specific methyl functionalities and multiple non-covalent interactions, have shown the ability to form stable gels in certain solvents, highlighting their use in the development of novel materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-27(4-2)33(30,31)18-12-9-16(10-13-18)23(29)25-17-11-14-21(28)19(15-17)24-26-20-7-5-6-8-22(20)32-24/h5-15,28H,3-4H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXICBXIPPAQER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2404055.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)